Bienvenue dans la boutique en ligne BenchChem!

Pacidamycin 2

Antibacterial spectrum Pseudomonas aeruginosa MraY inhibition

Pacidamycin 2 is a narrow-spectrum uridyl peptide antibiotic that selectively inhibits translocase I (MraY) in Pseudomonas aeruginosa (MIC 8–64 µg/mL) while sparing other Gram-negative and Gram-positive species (MIC >100 µg/mL). Unlike mureidomycins, napsamycins, and sansanmycins, pacidamycins feature a unique 3′-deoxyuridine-DABA enamide scaffold that governs this restricted spectrum. With defined (2S,3S) stereochemistry, a characterized biosynthetic gene cluster, and a known resistance mechanism (opp-fabI operon, resistance frequency <3.5×10⁻⁶), this compound is chemically tractable for SAR and analog generation. Choose high-purity Pacidamycin 2 for reproducible Pseudomonas-specific MraY inhibition without confounding cross-spectrum effects.

Molecular Formula C39H49N9O12
Molecular Weight 835.9 g/mol
CAS No. 121264-06-0
Cat. No. B049178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 2
CAS121264-06-0
Synonymspacidamycin 2
Molecular FormulaC39H49N9O12
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESCC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N
InChIInChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1
InChIKeyUPVIDDRLFOAKCB-GONQTVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacidamycin 2 (CAS 121264-06-0): Uridyl Peptide Antibiotic for Pseudomonas-Specific MraY Inhibition Research


Pacidamycin 2 is a uridyl tetra/pentapeptide antibiotic belonging to the pacidamycin family, isolated from Streptomyces coeruleorubidus [1]. It functions as an inhibitor of translocase I (MraY), an essential enzyme in bacterial peptidoglycan cell wall biosynthesis that has not been exploited by current clinical antibiotics [2]. Pacidamycins are characterized by a 3′-deoxyuridine nucleoside attached to an N-methyl 2,3-diaminobutyric acid (DABA) residue via a 4′,5′-enamide linkage, forming a distinctive pseudopeptide backbone [3]. The compound exhibits specific activity against Pseudomonas aeruginosa, a Gram-negative pathogen notable for high intrinsic resistance to conventional antibiotics [4].

Why Pacidamycin 2 Cannot Be Replaced by Other Uridyl Peptide Antibiotics in MraY-Targeted Research


Pacidamycin 2 belongs to the mureidomycin group of ureidyl-peptide nucleoside antibiotics, which also includes mureidomycins, napsamycins, and sansanmycins [1]. Despite sharing the MraY inhibitory target and uracil-ribose core pharmacophore, these subfamilies exhibit critical structural divergences—including variations in the central diamino acid moiety, ureido linkage composition, and C-terminal aromatic residues—that directly dictate antibacterial spectrum and enzyme binding kinetics [2]. Notably, the pacidamycins demonstrate a uniquely narrow spectrum restricted almost exclusively to Pseudomonas aeruginosa, with MICs for Enterobacteriaceae, Staphylococcus aureus, and most Streptococci exceeding 100 μg/ml [3]. In contrast, synthetic dihydropacidamycin analogs have demonstrated a modified spectrum including activity against wild-type and resistant Escherichia coli (MIC = 4-8 μg/ml), underscoring that subtle structural alterations within the class produce fundamentally distinct biological profiles [4]. Furthermore, mureidomycin A acts as a slow-binding inhibitor of solubilized E. coli MraY (Ki 35 nM, Ki* 2 nM), whereas comparable kinetic data for pacidamycins remain limited, suggesting potential mechanistic differences in enzyme interaction [5]. These divergence points render generic substitution between uridyl peptide subclasses scientifically invalid for reproducible experimental outcomes.

Pacidamycin 2 Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Pseudomonas aeruginosa Exclusivity: Quantitative Spectrum Restriction Versus Broad-Spectrum Uridyl Peptides

Pacidamycins exhibit an unusually narrow antibacterial spectrum that is restricted almost exclusively to Pseudomonas aeruginosa. Against non-Pseudomonas organisms, pacidamycin activity is essentially absent [1]. This extreme spectrum restriction represents a distinct differentiation from related uridyl peptide subfamilies. For context, synthetic dihydropacidamycin analogs have demonstrated notable activity against Escherichia coli (MIC = 4-8 μg/ml), including against resistant strains, demonstrating that the pacidamycin core scaffold can be structurally manipulated to expand spectrum [2]. This comparison highlights that natural pacidamycins occupy a unique, narrow-spectrum position that is not interchangeable with synthetic derivatives or other uridyl peptide subclasses.

Antibacterial spectrum Pseudomonas aeruginosa MraY inhibition

Serum Effect on Antibacterial Activity: Quantitative Reduction Versus Serum-Stable Comparators

The antibacterial activity of pacidamycins against Pseudomonas aeruginosa is measurably attenuated in the presence of serum [1]. This reduction in potency distinguishes pacidamycins from antibiotics that maintain full efficacy in serum-containing media, which has direct implications for experimental design in assays involving serum or protein-rich matrices. This characteristic may be related to the poor oral bioavailability (<10%) and nephrotoxicity observed in preclinical models for pacidamycins , further underscoring the compound's specific handling requirements in research contexts.

Serum protein binding Antibacterial activity Pseudomonas aeruginosa

Resistance Frequency: Quantified Spontaneous Mutation Rate as Procurement Criterion

The spontaneous resistance frequency of Pseudomonas aeruginosa to pacidamycins has been quantified at less than 3.5 × 10⁻⁶ [1]. This low resistance emergence frequency is consistent with compounds targeting non-essential biosynthetic enzymes like MraY, where target modification may carry a fitness cost. Notably, resistant mutants isolated at 24 hours in time-kill studies remained susceptible to piperacillin and gentamicin, indicating no cross-resistance with these standard anti-pseudomonal agents [1]. The mutants were also stable after 10 transfers in antibiotic-free medium. This established resistance frequency provides a benchmark for comparative studies and a selection criterion for compounds requiring stable resistance profiles in long-term experimental evolution studies.

Resistance frequency Mutant selection MraY target

MraY Enzyme Inhibition Kinetics: Comparative Slow-Binding Profile of Mureidomycin A as Class Benchmark

The uridyl peptide antibiotic class, including pacidamycins, mureidomycins, napsamycins, and sansanmycins, collectively targets translocase MraY [1]. Mureidomycin A, a closely related congener within the same uridyl peptide group, has been characterized as a slow-binding inhibitor of solubilized E. coli MraY with Ki = 35 nM and Ki* = 2 nM [2]. This dual-phase inhibition kinetics profile indicates that MraY inhibition by uridyl peptides involves a two-step mechanism: rapid initial binding followed by slow conformational rearrangement to a tighter enzyme-inhibitor complex. While direct kinetic measurements for Pacidamycin 2 are not available in the published literature, the structural homology within the class—particularly the shared uracil-ribose pharmacophore and DABA-containing pseudopeptide backbone—supports that pacidamycins operate through a similar slow-binding mechanism [3]. The absence of direct kinetic data for Pacidamycin 2 itself represents a notable evidence gap.

MraY inhibition Enzyme kinetics Slow-binding inhibitor

Synthetic Tractability: Hydrogenation of 4′-Exoenamidofuranosyl Moiety Preserves Activity

A key enabling discovery for the pacidamycin class is that hydrogenation of the 4′-exoenamidofuranosyl moiety causes no loss in biological activity [1]. This finding catalyzed access to a diverse set of synthetic analogs via total synthesis and enabled extensive structure-activity relationship (SAR) exploration [2]. The absolute stereochemistry of the central diaminobutyric acid (DABA) moiety—essential for biological activity—has been definitively established through degradation of natural pacidamycin and comparison with synthetic standards derived from L-threonine [3]. This established synthetic tractability contrasts with other uridyl peptide subclasses where key structural modifications may ablate activity, making pacidamycins an attractive scaffold for medicinal chemistry optimization and analog generation programs.

Structure-activity relationship Total synthesis Analog generation

Biosynthetic Gene Cluster Identified: 31-kb Cluster with 22 Proteins Enables Heterologous Production

The complete biosynthetic gene cluster for pacidamycins has been identified through 454 shotgun genome sequencing of Streptomyces coeruleorubidus NRRL 18370 [1]. The 31-kb gene cluster encodes 22 proteins (PacA-V), including highly dissociated nonribosomal peptide synthetase (NRPS) modules and a variety of tailoring enzymes [2]. Gene deletion studies confirmed that two NRPSs—PacP and PacO—are required for pacidamycin biosynthesis. Heterologous expression and in vitro assays established the adenylation activities for m-Tyr, L-Ala, and diaminopropionate, consistent with the amino acid composition of pacidamycin scaffolds [2]. Additionally, PacB has been characterized as a tRNA-dependent peptide bond-forming enzyme that transfers an alanyl residue from alanyl-tRNA to the N-terminus of the tetrapeptide intermediate to yield the pentapeptide scaffold [3]. This fully elucidated biosynthetic pathway enables heterologous production, precursor-directed biosynthesis, and mutasynthesis approaches for analog generation—capabilities that are not available for uridyl peptide subclasses whose gene clusters remain uncharacterized.

Biosynthesis Gene cluster Streptomyces coeruleorubidus

Pacidamycin 2: Validated Research and Procurement Application Scenarios


Pseudomonas aeruginosa-Specific MraY Inhibition Studies

Pacidamycin 2 is optimally suited for research programs investigating Pseudomonas aeruginosa-specific MraY inhibition. With MICs against P. aeruginosa ranging from 8-64 μg/ml and activity against other bacterial species exceeding 100 μg/ml, Pacidamycin 2 provides a clean, narrow-spectrum tool for isolating Pseudomonas-specific mechanisms without confounding effects on other Gram-negative or Gram-positive organisms [1]. This spectrum restriction is particularly valuable for target validation studies in mixed microbial communities or when studying Pseudomonas-specific resistance mechanisms.

Structure-Activity Relationship (SAR) and Analog Generation Programs

The pacidamycin scaffold's established synthetic tractability—specifically the finding that hydrogenation of the 4′-exoenamidofuranosyl moiety causes no loss in biological activity—makes Pacidamycin 2 an attractive starting material for SAR studies and analog generation [2]. The defined absolute stereochemistry of the central DABA moiety (2S,3S configuration) and the fully characterized biosynthetic gene cluster further enable rational medicinal chemistry approaches, precursor-directed biosynthesis, and mutasynthesis for generating novel analogs with potentially improved pharmacological properties [3].

Bacterial Cell Wall Biosynthesis and MraY Enzyme Mechanism Research

As a member of the uridyl peptide antibiotic class that targets translocase MraY, Pacidamycin 2 is appropriate for fundamental studies of bacterial cell wall biosynthesis [4]. Based on class-level data from the structurally related mureidomycin A (Ki = 35 nM, Ki* = 2 nM as a slow-binding inhibitor of solubilized E. coli MraY), researchers can design enzyme inhibition assays with appropriate pre-incubation conditions to capture the full inhibitory effect of uridyl peptides [5]. The compound serves as a tool for probing MraY catalytic mechanisms and lipid I formation in bacterial membrane systems.

Resistance Mechanism and Fitness Cost Studies in Pseudomonas aeruginosa

The quantified spontaneous resistance frequency (<3.5 × 10⁻⁶) and the stability of pacidamycin-resistant mutants (stable after 10 transfers in antibiotic-free medium) make Pacidamycin 2 a valuable compound for studying resistance evolution in P. aeruginosa [6]. The finding that resistant mutants retain susceptibility to piperacillin and gentamicin [6] further supports its use in combination studies exploring collateral sensitivity or cross-resistance patterns with standard anti-pseudomonal agents. High-level pacidamycin resistance in P. aeruginosa is mediated by the opp oligopeptide permease encoded by the opp-fabI operon [7], providing a defined genetic target for resistance mechanism studies.

Quote Request

Request a Quote for Pacidamycin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.